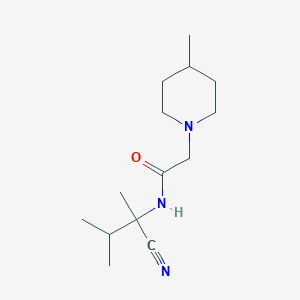
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of chemists at Upjohn Pharmaceuticals as a potential alternative to morphine. U-47700 has gained popularity in recent years as a recreational drug, leading to numerous cases of overdose and death. However,
Wirkmechanismus
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide works by binding to the mu-opioid receptor and activating it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the analgesic and euphoric effects associated with opioid use. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a high potential for respiratory depression, which can lead to overdose and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has a high potential for abuse and addiction, and can lead to overdose and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of the mu-opioid receptor, making it a useful tool for investigating the receptor's structure and function. It also has a high affinity for the receptor, allowing for precise binding studies. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has several limitations. It has a high potential for abuse and addiction, and can be dangerous to handle due to its potential for respiratory depression. It is also illegal in many countries, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of new drugs that target the mu-opioid receptor with reduced potential for abuse and addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in pain and addiction, and the development of new treatments for these conditions. Finally, there is a need for further research into the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide, and the potential risks associated with its use.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide involves the reaction of 2,6-dimethylheptanoyl chloride with 4-methylpiperidine in the presence of sodium hydride to form the intermediate 1-(4-methylpiperidin-1-yl)-2,6-dimethylheptan-1-one. This intermediate is then reacted with cyanamide in the presence of sodium methoxide to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has been used in scientific research as a tool to study the opioid receptor system. It acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide has a high affinity for the mu-opioid receptor, making it a useful tool for investigating the receptor's structure and function.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)9-17-7-5-12(3)6-8-17/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIYPVKOPNMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)


![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)